1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Description

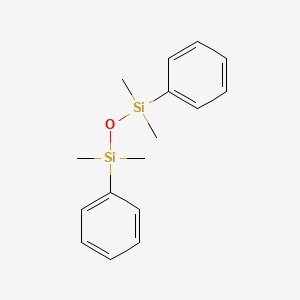

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJPWWLJDNCSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022537 | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000202 [mmHg] | |

| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLTETRAMETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X93JM12WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Introduction

This compound is an organosilicon compound characterized by a disiloxane backbone with two methyl and one phenyl group attached to each silicon atom.[1] This structure imparts a unique combination of properties, including thermal stability and hydrophobicity, making it a molecule of interest in various chemical and biomedical fields.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[4][5] Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference |

| Molecular Formula | C16H22OSi2 | [5] |

| Molecular Weight | 286.52 g/mol | [5] |

| CAS Number | 56-33-7 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Density | 0.976 g/mL at 25 °C | [6] |

| Boiling Point | 155 °C | [5] |

| Melting Point | -89 °C | [5] |

| Refractive Index (n20/D) | 1.52 | [5] |

| Flash Point | 156 °C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and scalable approach involves the hydrolysis of chlorodimethylphenylsilane. This process is cost-effective as the precursor, dichlorodimethylsilane, is readily available at a low cost.[7]

Experimental Protocol: Synthesis via Hydrolysis of Chlorodimethylphenylsilane

This protocol outlines the synthesis of this compound from chlorodimethylphenylsilane, which is itself often produced from the hydrolysis of dichlorodimethylsilane.

Materials:

-

Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

-

Diethylether

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

250 mL three-neck round-bottom flask

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Separating funnel

-

Conical flask

-

Rotary evaporator

Procedure:

-

Hydrolysis of Dichlorodimethylsilane: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, place 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether.[8]

-

Cool the mixture to below 15 °C using an ice bath.[8]

-

Slowly add 40 mL of water dropwise from the dropping funnel, ensuring the temperature does not exceed 25 °C. This addition should take approximately 20 minutes.[8]

-

After the addition is complete, continue stirring for an additional 15 minutes.[8]

-

Transfer the reaction mixture to a 250 mL separating funnel and separate the organic layer.[8]

-

Extract the aqueous layer twice with 15 mL portions of n-hexane.[8]

-

Combine all organic extracts and wash with a saturated sodium bicarbonate solution until no further effervescence is observed.[8]

-

Dry the organic layer over anhydrous magnesium sulfate.[8]

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude chlorodimethylphenylsilane.[8]

-

Synthesis of this compound: The crude chlorodimethylphenylsilane is then subjected to controlled hydrolysis. While a detailed, peer-reviewed protocol for this specific conversion was not found in the search results, a general procedure involves reacting the chlorodimethylphenylsilane with a stoichiometric amount of water in a suitable solvent, often in the presence of a mild base to neutralize the evolved HCl. The reaction progress can be monitored by GC-MS.

-

Purification: The final product is purified by vacuum distillation.

Synthesis Workflow

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.2-7.5 | multiplet | Phenyl protons |

| ~0.3 | singlet | Methyl protons | |

| ¹³C NMR | ~134 | singlet | Phenyl C (ipso) |

| ~128-130 | singlet | Phenyl C (ortho, meta, para) | |

| ~1 | singlet | Methyl C |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | C-H stretch (aromatic) |

| ~2960 | C-H stretch (aliphatic) |

| ~1428 | Si-C₆H₅ |

| ~1260 | Si-CH₃ |

| ~1070 | Si-O-Si stretch (asymmetric) |

| ~800 | Si-C stretch |

| ~700-730 | C-H bend (aromatic, monosubstituted) |

Note: This is a summary of expected major peaks based on the structure and available data. The NIST WebBook provides access to the full IR spectrum.[9]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z = 286.5.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, the broader class of siloxanes, particularly polydimethylsiloxane (PDMS), is widely utilized in the biomedical field due to its biocompatibility, chemical stability, and gas permeability.[10] Phenyl-containing siloxanes can offer enhanced thermal stability and may be used in the synthesis of pharmaceutical intermediates.[11]

Potential as a Drug Delivery Vehicle

The hydrophobic nature of this compound, conferred by the methyl and phenyl groups, makes it a potential candidate for the solubilization and delivery of lipophilic drugs.[3] Its siloxane backbone is generally considered biocompatible.[10][12]

Biocompatibility and Safety Profile

Proposed Research Workflow for Drug Delivery Application

The following workflow outlines the necessary steps to evaluate this compound as a potential drug delivery agent.

Conclusion

This compound is a versatile organosilicon compound with well-defined chemical and physical properties. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard spectroscopic methods. While its direct role in pharmacology is yet to be fully explored, the known biocompatibility and properties of related siloxanes suggest potential applications in drug delivery systems for hydrophobic therapeutic agents. Further research into its biological interactions and formulation capabilities is warranted to unlock its full potential in the pharmaceutical and biomedical arenas.

References

- 1. fda.gov [fda.gov]

- 2. zmsilane.com [zmsilane.com]

- 3. mddionline.com [mddionline.com]

- 4. This compound | 56-33-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane CAS#: 56-33-7 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. 1,3-Diphenyltetramethyldisiloxane [webbook.nist.gov]

- 10. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound with the chemical formula C₁₆H₂₂OSi₂.[1] It belongs to the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This structure imparts a unique combination of properties, including excellent thermal stability and low volatility, making it a valuable component in a wide range of industrial and research applications.[1][2] Its utility spans from being a key intermediate in the synthesis of silicone polymers to an ingredient in cosmetic formulations and a surface-modifying agent in the textiles and electronics industries.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure

The molecular structure of this compound consists of two silicon atoms linked by an oxygen atom. Each silicon atom is bonded to two methyl groups and one phenyl group.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of this compound have been determined by various sources. The following tables summarize the key quantitative data. It is important to note that slight variations in reported values can occur due to different experimental conditions and measurement techniques.

General and Molar Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂OSi₂ | [1] |

| Molecular Weight | 286.52 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Purity | ≥ 98% (by GC) | [1][3] |

Thermal Properties

| Property | Value | Reference |

| Boiling Point | 292 °C (lit.) | [1][3] |

| 155 °C | [4][5] | |

| Melting Point | -89 °C | [4][5] |

| Flash Point | 118 °C | [3] |

| 156 °C | [4][5] | |

| Thermal Stability | Excellent | [1][2] |

Optical and Physical Properties

| Property | Value | Reference |

| Density | 0.98 g/mL | [1] |

| 0.976 g/mL | [4][5] | |

| Refractive Index (n20D) | 1.52 | [1][3][4][5] |

| Vapor Pressure | 0.000865 mmHg at 25°C | [4] |

Solubility and Stability

This compound is sparingly soluble in water.[6] It exhibits hydrolytic sensitivity, though one source indicates no significant reaction with aqueous systems.[5] The compound is noted for its excellent thermal stability, which is a key characteristic for its use in high-temperature applications.[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the cited values are not publicly available, the determination of these physical properties generally follows standardized methodologies. Below are descriptions of the likely experimental workflows based on established international standards.

Caption: General experimental workflows for determining key physical properties.

1. Boiling Point Determination: The boiling point is typically determined using methods outlined in guidelines such as OECD Test Guideline 103. This can involve distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured, or using an ebulliometer which measures the boiling temperature at a controlled pressure. For accuracy, the measured boiling point is often corrected to standard atmospheric pressure (101.325 kPa). The significant variation in reported boiling points (292 °C vs. 155 °C) may be attributable to measurements at different pressures (atmospheric vs. reduced pressure).

2. Density Determination: The density of a liquid can be measured using various techniques as described in OECD Test Guideline 109. Common methods include the use of a pycnometer, which is a flask with a precise volume, or an oscillating densitometer. The principle involves accurately measuring the mass of a known volume of the substance at a specific temperature.

3. Refractive Index Measurement: The refractive index is commonly measured using an Abbe refractometer, following a standard method like ASTM D1218. A small sample of the liquid is placed between two prisms, and the refractive index is read directly from a scale after adjusting for a sharp borderline between light and dark fields. The measurement is typically performed at a standard temperature, such as 20°C, and with a specific wavelength of light (usually the sodium D-line, 589 nm).

4. Purity Analysis by Gas Chromatography (GC): The purity of this compound is often determined by gas chromatography. In this technique, a small amount of the sample is vaporized and passed through a column with a stationary phase. The different components of the sample travel through the column at different rates and are detected as they exit. The area of the peak corresponding to the compound relative to the total area of all peaks gives an indication of its purity.

5. Thermal Stability Analysis: The excellent thermal stability of siloxanes is often evaluated using thermogravimetric analysis (TGA). This technique involves heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and continuously measuring its mass. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

Safety Information

This compound is considered a skin and strong eye irritant.[7] When heated to decomposition, it may emit acrid smoke and irritating fumes. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound possesses a unique set of physical properties, most notably its high thermal stability and well-defined refractive index and density. These characteristics, stemming from its siloxane structure, make it a highly valuable compound for a multitude of applications in materials science, organic synthesis, and industrial formulations. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical. The discrepancies in some reported values highlight the importance of consulting specific supplier documentation and considering the experimental conditions under which the data were generated.

References

- 1. oecd.org [oecd.org]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound belonging to the siloxane family, characterized by a central Si-O-Si linkage. Its structure features two silicon atoms, each bonded to two methyl groups and one phenyl group. This unique combination of aliphatic and aromatic substituents imparts a range of desirable physicochemical properties, including high thermal stability, hydrophobicity, and chemical inertness.

For drug development professionals, the interest in scaffolds such as this compound lies in the advantageous properties conferred by the siloxane backbone. The substitution of carbon with silicon in molecular frameworks can lead to compounds with enhanced lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the inherent stability and biocompatibility of the siloxane bond make it an attractive component in the design of novel therapeutic agents and drug delivery systems. This guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound, with a perspective on its relevance in modern chemical and pharmaceutical research.

Chemical Structure and Properties

The chemical structure of this compound is defined by a disiloxane backbone with methyl and phenyl substituents on the silicon atoms.

Table 1: General and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂OSi₂ |

| Molecular Weight | 286.52 g/mol |

| CAS Number | 56-33-7 |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.987 g/mL at 25 °C |

| Boiling Point | 297-299 °C |

| Melting Point | < -20 °C |

| Refractive Index | 1.521 at 20 °C |

| Solubility | Insoluble in water. Soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the hydrolysis of chlorosilanes being a common and effective method.

Experimental Protocol: Hydrolysis of Phenyldimethylchlorosilane

This protocol describes the synthesis of this compound via the controlled hydrolysis of phenyldimethylchlorosilane.

Materials:

-

Phenyldimethylchlorosilane

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate (or other mild base)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

A solution of phenyldimethylchlorosilane in diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

-

An equimolar amount of water is added dropwise to the solution with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

-

The reaction mixture is then washed with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct, followed by washing with water until the aqueous layer is neutral.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Diagram 1: Synthesis Workflow

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, a versatile organosilicon compound. The document details experimental protocols, quantitative data, and reaction workflows to support researchers in the successful synthesis and characterization of this important molecule.

Introduction

This compound is a key intermediate and building block in silicone chemistry. Its unique properties, including thermal stability and defined reactivity, make it valuable in the synthesis of various silicone polymers and functionalized materials. This guide will focus on the two predominant methods for its preparation: the hydrolysis of chlorodimethylphenylsilane followed by condensation, and the co-condensation of functionalized silanes.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Hydrolysis of Chlorodimethylphenylsilane and Subsequent Condensation

This is the most common and direct route. It is a two-step process involving the initial hydrolysis of chlorodimethylphenylsilane to form the corresponding silanol, dimethylphenylsilanol. The intermediate silanol is then condensed to yield the final disiloxane product. The condensation can be promoted by either acidic or basic conditions, or can occur upon heating.

Method 2: Platinum-Catalyzed Co-condensation of Alkoxysilanes

This method involves the reaction of an alkoxysilane, such as dimethylethoxyphenylsilane, with other silanes in the presence of water and a platinum-based catalyst. This approach can offer high yields and is amenable to a one-pot procedure.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Method 1: Hydrolysis/Condensation | Method 2: Platinum-Catalyzed Co-condensation |

| Starting Materials | Chlorodimethylphenylsilane, Water | 1,1,1,3,5,5,5-Heptamethyltrisiloxane, Dimethylphenylvinylsilane, Dimethylethoxyphenylsilane, Water |

| Catalyst | Acid or Base (for condensation) | Platinum-vinylsiloxane complex, Hydrochloric acid |

| Typical Yield | Variable, generally good | 99%[1] |

| Reaction Temperature | Hydrolysis: Room Temp.; Condensation: Elevated Temp. or Room Temp. with catalyst | Room Temperature[1] |

| Reaction Time | Variable (hours) | 3 hours[1] |

Experimental Protocols

4.1. Method 1: Hydrolysis of Chlorodimethylphenylsilane and Subsequent Condensation

This protocol is a generalized procedure based on established principles of silane hydrolysis.

Step 1: Hydrolysis of Chlorodimethylphenylsilane to Dimethylphenylsilanol

-

In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of chlorodimethylphenylsilane in a suitable organic solvent (e.g., diethyl ether or toluene).

-

The flask is cooled in an ice bath.

-

Water is added dropwise to the stirred solution. The hydrolysis of chlorosilanes is exothermic and releases hydrogen chloride gas.[1]

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The organic layer is separated and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude dimethylphenylsilanol.

Step 2: Condensation of Dimethylphenylsilanol to this compound

-

Thermal Condensation: The crude dimethylphenylsilanol is heated under vacuum. The water formed during the condensation is removed by distillation, driving the reaction to completion. The product is then purified by vacuum distillation.

-

Acid-Catalyzed Condensation: A catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin) is added to a solution of dimethylphenylsilanol in an inert solvent. The mixture is heated to reflux, and the water is removed azeotropically. After completion, the catalyst is neutralized or filtered off, and the product is purified by vacuum distillation.

-

Base-Catalyzed Condensation: A catalytic amount of a base (e.g., potassium hydroxide) is added to the dimethylphenylsilanol. The mixture is heated, and the water of condensation is removed. The product is then purified by vacuum distillation.

4.2. Method 2: Platinum-Catalyzed Co-condensation of Alkoxysilanes

The following protocol is based on a reported high-yield synthesis.[1]

-

In a reaction vessel, mix 5 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane.

-

To this mixture, add 5 mmol of water, 5x10⁻⁴ mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid.

-

Stir the resulting mixture at room temperature for 3 hours.

-

The product, this compound, can be isolated and purified by standard techniques such as distillation. The reported yield for this method is 99%.[1]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| CAS Number | 56-33-7 |

| Molecular Formula | C₁₆H₂₂OSi₂ |

| Molecular Weight | 286.52 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 292 °C |

| Density | 0.98 g/mL |

| Refractive Index (n20/D) | 1.52 |

5.1. Spectroscopic Data

| Technique | Observed Signals |

| ¹H NMR | Phenyl protons (multiplet), Methyl protons (singlet). |

| ¹³C NMR | Phenyl carbons (multiple signals in the aromatic region), Methyl carbons (single signal in the aliphatic region). |

| ²⁹Si NMR | A single resonance characteristic of the disiloxane silicon environment. |

| IR Spectroscopy | Key absorptions include Si-O-Si stretching, Si-CH₃ bending, and aromatic C-H and C=C stretching. |

Reaction Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Workflow for the synthesis of this compound via hydrolysis and condensation.

Caption: Workflow for the platinum-catalyzed co-condensation synthesis.

References

In-depth Technical Guide: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7)

Audience: Researchers, scientists, and drug development professionals.

Core Compound Overview

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound with the CAS number 56-33-7. It belongs to the siloxane family, characterized by a Si-O-Si linkage. The presence of both methyl and phenyl groups on the silicon atoms imparts a unique combination of properties, including thermal stability and chemical reactivity. This compound is primarily utilized as a key intermediate in the synthesis of various silicone polymers and as a reagent in organic synthesis.[1] Its role in pharmaceutical synthesis is typically as a building block or a protecting group rather than a pharmacologically active agent.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C16H22OSi2 |

| Molecular Weight | 286.52 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 292 °C |

| Melting Point | -99.7 °C |

| Density | 0.98 g/mL |

| Refractive Index (n20/D) | 1.52 |

Synthesis and Reactions

This compound can be synthesized through various methods, including the condensation of alkoxysilanes. One documented synthesis involves the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with dimethylphenylvinylsilane and dimethylethoxyphenylsilane in the presence of water, a platinum-vinylsiloxane complex, and hydrochloric acid, which results in a high yield of the desired product.[2]

This disiloxane is a key reactant in hydrosilylation reactions, where it adds to a carbon-carbon double bond to form silicon-carbon bonds. This process is instrumental in the synthesis of a wide array of organosilicon compounds that have applications in pharmaceuticals, electronics, and coatings.[3]

Experimental Protocols

General Handling and Storage

Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[6]

Illustrative Protocol: Protection of a 1,3-Diol

The following is a generalized experimental protocol for the protection of a 1,3-diol using a disiloxane, which can be adapted for this compound. This procedure results in the formation of a cyclic silyl ether, which is a stable protecting group.

Reaction:

Caption: Reaction scheme for the protection of a 1,3-diol.

Procedure:

-

To a solution of the 1,3-diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected diol.

Applications in Drug Development and Research

While not typically a bioactive molecule itself, this compound serves as an important intermediate in the synthesis of more complex molecules.[1] Its utility in forming protecting groups for diols is particularly relevant in the multi-step synthesis of pharmaceutical compounds, where selective protection of functional groups is crucial.

The logical workflow for its application in a synthetic route is depicted below.

Caption: Logical workflow of using the disiloxane as a protecting agent.

Biological Signaling Pathways

There is currently no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its relevance to the field of drug development is primarily through its role in chemical synthesis.

Safety and Handling

Hazard Identification:

-

Flammability: Highly flammable liquid and vapor.[4]

-

Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][6]

-

Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[4][5]

-

In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]

-

For spills, eliminate all ignition sources and clean up with an absorbent material.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cfmats.com [cfmats.com]

- 3. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1,1,3,3-Tetramethyldisiloxane - Safety Data Sheet [chemicalbook.com]

Technical Guide: Safety and Handling of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS No. 56-33-7). The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C16H22OSi2 | [1] |

| Molecular Weight | 286.52 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 292 °C | [1] |

| Flash Point | 118 °C | |

| Specific Gravity (20/20) | 0.98 | |

| Refractive Index | 1.52 | |

| Purity | >98.0% (GC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS pictograms and hazard statements are summarized below.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |

First Aid Measures

In case of exposure, the following first aid measures should be taken.

| Exposure Route | First Aid Measures |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Causes serious eye irritation. If eye irritation persists: Get medical advice/attention. |

| General Advice | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

Caption: Safe handling workflow for this compound.

General Experimental Protocol: Skin Irritation Assessment

The following diagram outlines a general workflow for assessing the skin irritation potential of a chemical substance, based on standard toxicological testing principles.

Caption: General workflow for in vitro skin irritation testing.

References

spectroscopic data of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

A Technical Guide to the Spectroscopic Characterization of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 56-33-7), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to yellowish transparent liquid.[1] It is known for its excellent thermal stability and low volatility, making it suitable for a variety of applications, including as an intermediate in the synthesis of silicone polymers, for surface modification, and in cosmetic formulations.[2]

| Property | Value |

| Molecular Formula | C₁₆H₂₂OSi₂[2] |

| Molecular Weight | 286.52 g/mol [2][3] |

| CAS Number | 56-33-7[3] |

| Appearance | Colorless clear liquid[1][2] |

| Density | 0.98 g/mL[2] |

| Boiling Point | 292 °C[2] |

| Refractive Index | n20/D 1.52[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the silicon environment within the molecule.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H NMR | - | Data not available in search results | |

| ¹³C NMR | - | Data not available in search results | |

| ²⁹Si NMR | C₆D₆ | - | [4] |

While specific chemical shifts for ¹H and ¹³C NMR were not found in the provided search results, the ²⁹Si NMR data has been reported in a study by B.T. Gregg and A.R. Cutler in the Journal of the American Chemical Society (1996).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by strong absorptions corresponding to the Si-O-Si and Si-C bonds. The NIST WebBook hosts an evaluated IR spectrum from the Coblentz Society.[5] For general disiloxanes of the R₃SiOSiR₃ type, the characteristic Si-O-Si stretching vibration appears in the 1080-1040 cm⁻¹ range.[6]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Si-O-Si stretch | 1080-1040 |

| Si-CH₃ | ~1260 (symmetric deformation), ~800 (rocking) |

| C-H (aromatic) | ~3070-3010 (stretch) |

| C=C (aromatic) | ~1600-1450 (ring stretch) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure. The NIST WebBook and SpectraBase contain mass spectrometry data for this compound obtained by electron ionization (EI) and gas chromatography-mass spectrometry (GC-MS), respectively.[3][7]

| Technique | Key Information |

| Electron Ionization (EI) | Molecular Ion (M⁺) at m/z 286 |

| Key fragments corresponding to the loss of methyl and phenyl groups. |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific parameters from the literature were not fully available, the following provides a general methodology for each technique.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and ²⁹Si NMR spectra. For ²⁹Si, which has a low natural abundance and negative gyromagnetic ratio, longer acquisition times or polarization transfer techniques (like DEPT) may be necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation : As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be used, as was done for the reference spectrum from the Coblentz Society.[5]

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

-

Sample Preparation : The liquid sample is diluted in a volatile solvent and injected into the GC.

-

Data Acquisition : In the GC, the compound is vaporized and separated from any impurities. It then enters the mass spectrometer, where it is ionized (commonly by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 56-33-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Diphenyltetramethyldisiloxane [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,3-Diphenyltetramethyldisiloxane [webbook.nist.gov]

- 6. gelest.com [gelest.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane for Researchers and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound with significant applications in synthetic organic chemistry, making it a valuable tool for researchers, scientists, and professionals in drug development. Its unique structural features and reactivity allow it to be employed in a variety of chemical transformations crucial for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its relevance to the pharmaceutical industry.

Chemical Identity and Nomenclature

The nomenclature of organosilicon compounds can be complex. For this compound, the accepted IUPAC (International Union of Pure and Applied Chemistry) name is bis[dimethyl(phenyl)silyl] ether .[] Another commonly used and acceptable name is 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 56-33-7 |

| Molecular Formula | C₁₆H₂₂OSi₂ |

| Molecular Weight | 286.52 g/mol |

| Appearance | Colorless to yellowish transparent liquid[2] |

| Melting Point | -89 °C[3] |

| Boiling Point | 155 °C[3] |

| Density | 0.976 g/mL |

| Refractive Index | 1.52 |

| Flash Point | 156 °C[3] |

| Solubility | Sparingly soluble in water[4] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves an alkoxysilane condensation reaction. The following protocol is based on a reported high-yield synthesis.[3][5]

Materials:

-

1,1,1,3,5,5,5-heptamethyltrisiloxane (5 mmol)

-

dimethylphenylvinylsilane (5 mmol)

-

dimethylethoxyphenylsilane (5 mmol)

-

Water (5 mmol)

-

Platinum-vinylsiloxane complex (5 x 10⁻⁴ mmol)

-

Hydrochloric acid (0.1 mmol)

Procedure:

-

In a suitable reaction vessel, mix 5 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane.

-

To this mixture, add 5 mmol of water, 5 x 10⁻⁴ mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid.

-

Stir the reaction mixture at room temperature for 3 hours.

-

The progress of the reaction and the yield of the final product can be determined by gas chromatography.

This method has been reported to produce this compound in a yield of 99% as an alkoxysilane condensation product.[3][5]

Applications in Organic Synthesis and Drug Development

While specific instances of this compound in the synthesis of a marketed drug are not prominently documented, its structural analogs and related organosilicon compounds are extensively used in transformations that are fundamental to medicinal chemistry.

1. Protecting Group Chemistry:

A closely related compound, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), is utilized as a protecting group for alcohols, amines, thiols, and carboxylic acids.[2] This suggests that this compound can be used to introduce a bulky dimethylphenylsilyl protecting group. The steric hindrance provided by the phenyl groups can offer enhanced stability and selectivity in multi-step syntheses of complex drug molecules.

2. Reducing Agent in Key Transformations:

The analogous compound, 1,1,3,3-tetramethyldisiloxane (TMDS), is a versatile and safer alternative to many traditional reducing agents.[5] It is widely used for the reduction of a variety of functional groups, including the conversion of amides to amines and aldehydes, and the reduction of nitro groups and nitriles.[5] These transformations are ubiquitous in the synthesis of pharmaceutical intermediates.

3. Enabling Catalytic Redox Recycling:

A significant application for compounds of this class is in enabling catalytic redox recycling. For instance, 1,3-diphenyldisiloxane (DPDS) has been shown to facilitate additive-free redox recycling in fundamental organic reactions such as the Wittig olefination, Staudinger reduction, and Appel halogenation.[4] This is of paramount importance in developing efficient and atom-economical synthetic routes for drug candidates.

The workflow below illustrates the role of a disiloxane in the redox cycle of the Wittig reaction, a cornerstone for carbon-carbon double bond formation in drug synthesis.

Caption: Workflow of the Wittig reaction with disiloxane-mediated redox recycling of triphenylphosphine oxide.

Conclusion

This compound is a valuable organosilicon reagent with significant potential in organic synthesis. Its utility, inferred from the reactivity of closely related analogs, spans from serving as a precursor for protecting groups to enabling efficient, catalytic redox cycles in fundamental chemical transformations. For researchers and professionals in drug development, understanding the properties and applications of this compound can open new avenues for the design of novel and efficient synthetic routes to complex pharmaceutical agents. The continued exploration of organosilicon chemistry will undoubtedly uncover even more applications for this versatile molecule.

References

The Emergence of 1,3-Diphenyldisiloxane as a Chemoselective Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry, the development of mild and selective reducing agents is paramount for the efficient construction of complex molecules. A significant advancement in this area has been the discovery of 1,3-diphenyldisiloxane (DPDS) as a powerful and highly chemoselective reductant. This technical guide provides an in-depth overview of the discovery, synthesis, and application of DPDS, with a focus on its utility in the reduction of phosphine oxides, a transformation of considerable importance in organic synthesis and catalysis.

Clarification of Nomenclature: It is crucial to distinguish 1,3-diphenyldisiloxane (DPDS, CAS 17962-59-3) from the commercially available 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7). This guide focuses exclusively on the former, which possesses the reactive Si-H bonds responsible for its reducing properties.

Discovery of 1,3-Diphenyldisiloxane as a Reducing Agent

The discovery of 1,3-diphenyldisiloxane as a potent and chemoselective reducing agent for phosphine oxides was reported by Buonomo, Eiden, and Aldrich.[1][2] Their research demonstrated that additive-free DPDS can selectively reduce both secondary and tertiary phosphine oxides to their corresponding phosphines with retention of configuration.[1][2] This was a significant finding, as many existing methods for phosphine oxide reduction suffered from harsh reaction conditions and a lack of chemoselectivity.[1][2]

The researchers found that DPDS exhibits a significantly lower activation barrier for the reduction of phosphine oxides compared to previously studied silane reduction systems.[1][2] Furthermore, they discovered that the inclusion of a catalytic amount of a Brønsted acid could further decrease the activation barrier, enabling the reduction of acyclic phosphine oxides at room temperature for the first time with a silane-mediated system.[1][2]

Synthesis of 1,3-Diphenyldisiloxane (DPDS)

A scalable, one-pot synthesis of 1,3-diphenyldisiloxane from phenylsilane has been developed, making this valuable reagent readily accessible.[3][4]

Experimental Protocol: Synthesis of 1,3-Diphenyldisiloxane[3][4]

Materials:

-

Phenylsilane

-

Copper(II) chloride (CuCl₂)

-

Copper(I) iodide (CuI)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Round-bottom flask equipped with a magnetic stir bar or overhead stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask is added CuCl₂ (2.0 equivalents) and CuI (0.1 equivalents) in Et₂O.

-

The mixture is stirred vigorously.

-

Phenylsilane (1.0 equivalent) is added dropwise to the stirring suspension.

-

The reaction is stirred at room temperature until completion (monitored by TLC or GC).

-

The reaction mixture is then carefully poured over ice water.

-

The resulting biphasic mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield 1,3-diphenyldisiloxane as a colorless oil.

Reduction of Phosphine Oxides with DPDS

1,3-Diphenyldisiloxane has proven to be a highly effective reagent for the chemoselective reduction of a wide range of phosphine oxides.

General Experimental Protocol: Reduction of a Tertiary Phosphine Oxide[1][2]

Materials:

-

Tertiary phosphine oxide

-

1,3-Diphenyldisiloxane (DPDS)

-

Toluene (anhydrous)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, the tertiary phosphine oxide (1.0 equivalent) and anhydrous toluene are added.

-

1,3-Diphenyldisiloxane (0.75-1.5 equivalents) is then added to the solution.

-

The reaction mixture is heated to 110 °C and stirred for the appropriate time (typically monitored by TLC or ³¹P NMR).

-

Upon completion, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding phosphine.

Quantitative Data: Substrate Scope of Phosphine Oxide Reduction

The following table summarizes the results for the reduction of various phosphine oxides using 1,3-diphenyldisiloxane, highlighting the broad substrate scope and high yields.

| Entry | Phosphine Oxide Substrate | DPDS (equiv.) | Time (h) | Yield (%) |

| 1 | Triphenylphosphine oxide | 1.5 | 24 | 99 |

| 2 | Tri(o-tolyl)phosphine oxide | 1.5 | 24 | 95 |

| 3 | Tris(4-methoxyphenyl)phosphine oxide | 1.5 | 24 | 98 |

| 4 | (R)-BINAPO | 1.5 | 48 | 92 |

| 5 | Diphenylphosphine oxide | 0.75 | 0.5 | >99 |

Data sourced from Buonomo, Eiden, and Aldrich (2017).[1][2]

Reaction Mechanism and Experimental Workflow

While the precise mechanism of phosphine oxide reduction by DPDS is still under investigation, it is proposed to proceed through a different pathway than other silane reductants.[1][2] The reaction does not appear to follow a classic four-centered transition state.

Proposed Reaction Mechanism

Experimental Workflow

Conclusion

The discovery of 1,3-diphenyldisiloxane as a reducing agent represents a significant contribution to the field of synthetic chemistry. Its high chemoselectivity, mild reaction conditions, and the development of a scalable synthesis make it an invaluable tool for researchers and drug development professionals. The ability to efficiently reduce phosphine oxides to phosphines with high functional group tolerance opens up new avenues for the synthesis of complex phosphine ligands and other valuable organophosphorus compounds. Further research into the precise mechanism of action and the expansion of its substrate scope will undoubtedly continue to enhance the utility of this remarkable reagent.

References

- 1. Chemoselective Reduction of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. | Semantic Scholar [semanticscholar.org]

- 2. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of High-Performance Materials: The Pioneering Role of Diphenyldisiloxanes in Early Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in materials science, largely driven by the burgeoning field of organosilicon chemistry. Central to this revolution were diphenyldisiloxanes, a class of compounds that offered unprecedented thermal stability and oxidative resistance, paving the way for the development of high-performance silicone polymers. This guide delves into the early applications of diphenyldisiloxanes, providing a technical overview of their synthesis, properties, and foundational role in the creation of advanced materials.

Introduction: The Genesis of Phenyl Silicones

The story of diphenyldisiloxanes is intrinsically linked to the pioneering work of Frederic Kipping in the early 1900s. His fundamental research into organosilicon compounds laid the groundwork for future innovations. By the 1940s, the limitations of existing organic polymers, particularly their poor performance at extreme temperatures, spurred researchers to explore inorganic-organic hybrids. The introduction of phenyl groups onto the siloxane backbone was a significant breakthrough. These phenyl-substituted siloxanes, including diphenyldisiloxanes, exhibited markedly superior properties compared to their methyl-substituted counterparts.

The primary advantage conferred by the phenyl groups was a significant increase in thermal stability. The bulky phenyl groups provide steric hindrance, protecting the Si-O-Si backbone from degradation, and their aromatic nature enhances resistance to oxidative attack. This made diphenyldisiloxane-containing materials highly sought after for applications demanding reliability under harsh conditions.

Synthesis of Diphenyldisiloxanes: Early Methodologies

The foundational route to diphenyldisiloxanes and related phenyl silicones in the early days of silicone chemistry was the hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂). This precursor was typically synthesized via a Grignard reaction.

Experimental Protocol: Synthesis of Diphenyldichlorosilane

A typical early synthesis of diphenyldichlorosilane involved the following steps:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Chlorobenzene

-

Silicon tetrachloride (SiCl₄)

Procedure:

-

A Grignard reagent, phenylmagnesium bromide, was prepared by reacting chlorobenzene with magnesium turnings in anhydrous diethyl ether.

-

The resulting Grignard reagent was then slowly added to a solution of silicon tetrachloride in diethyl ether, typically in a 2:1 molar ratio to favor the formation of the dichlorosilane.

-

The reaction mixture was refluxed to ensure complete reaction.

-

The magnesium salts were filtered off, and the diethyl ether was removed by distillation.

-

The crude product was then purified by fractional distillation under reduced pressure to yield diphenyldichlorosilane.

Experimental Protocol: Hydrolysis of Diphenyldichlorosilane to Diphenyldisiloxanes

The hydrolysis of diphenyldichlorosilane was a critical step that could be controlled to yield various products, including diphenylsilanediol, cyclic diphenylsiloxanes, and linear diphenyldisiloxane oligomers.

Materials:

-

Diphenyldichlorosilane

-

Water

-

A suitable solvent (e.g., diethyl ether or a mixture of dioxane and ether)

Procedure:

-

Diphenyldichlorosilane was dissolved in a solvent to moderate the reaction.

-

A controlled amount of water, often dissolved in a miscible solvent like dioxane, was added dropwise with vigorous stirring. The stoichiometry of water to the dichlorosilane was crucial in determining the product distribution.

-

The hydrogen chloride byproduct was removed, for instance, by bubbling dry nitrogen through the solution.

-

The solvent was removed by distillation, and the resulting mixture of diphenylsiloxanes was separated by vacuum distillation or crystallization.

The logical workflow for the synthesis of early diphenyldisiloxane-based materials can be visualized as follows:

Early Applications and Performance Data

The enhanced properties of diphenyldisiloxane-containing materials led to their adoption in several critical applications where thermal and oxidative stability were paramount.

High-Temperature Lubricants and Hydraulic Fluids

One of the earliest and most significant applications of phenyl silicones, including those derived from diphenyldisiloxanes, was in high-temperature lubrication.[1] Compared to conventional hydrocarbon-based oils, these silicone fluids offered a much wider operating temperature range and significantly better stability at elevated temperatures.

Heat Transfer Fluids

The excellent thermal stability of phenyl silicone fluids made them ideal candidates for use as heat transfer media in both open and closed systems.[1][2] They could be used at temperatures that would cause rapid degradation of mineral oils.

Dielectric Coolants

In the burgeoning electronics industry of the mid-20th century, there was a need for fluids that could act as both electrical insulators and coolants. Phenyl silicone fluids, with their good dielectric properties and high thermal stability, were well-suited for this purpose.[1]

Polymer Modification

Diphenyldisiloxane units were incorporated into silicone polymers (elastomers and resins) to enhance their performance. The presence of phenyl groups disrupted the crystallinity of polydimethylsiloxane, improving its low-temperature flexibility. Simultaneously, it raised the upper service temperature of the material. Phenyl silicone rubber, for instance, could operate over a temperature range of approximately -100°C to 300°C, a significant improvement over general-purpose silicone rubber.[2]

The following table summarizes some of the key performance characteristics of early phenyl-containing silicone fluids compared to their dimethyl counterparts.

| Property | Polydimethylsiloxane Fluid | Polyphenylmethylsiloxane Fluid |

| Service Temperature Range | Approx. -50°C to 200°C | Approx. -55°C to 290°C[2] |

| Oxidation Resistance | Moderate | High[1] |

| Thermal Stability | Good | Excellent[1] |

| Shear Stability | Good | Excellent[1] |

The relationship between the incorporation of phenyl groups and the resulting material properties can be illustrated as follows:

Conclusion

The early applications of diphenyldisiloxanes were instrumental in the advancement of high-performance materials. By imparting exceptional thermal and oxidative stability, these compounds enabled the development of silicone fluids, resins, and elastomers that could function in environments far beyond the capabilities of conventional organic polymers. The foundational research and development in this area during the mid-20th century created a new class of materials that continue to be critical in a wide array of industrial and scientific fields. The principles established during this pioneering era laid the groundwork for the highly specialized and diverse range of silicone products available today.

References

Methodological & Application

Revolutionizing Phosphine Ligand Synthesis: A Detailed Guide to Phosphine Oxide Reduction Using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Introduction

Phosphine ligands are fundamental to modern synthetic chemistry, playing a critical role in a vast array of catalytic processes central to pharmaceutical and materials science research. The synthesis of these vital ligands often involves the reduction of their corresponding phosphine oxides, which are common byproducts of reactions like the Wittig and Mitsunobu reactions. Historically, the reduction of the robust P=O bond has necessitated harsh reducing agents, limiting functional group tolerance and overall efficiency. This application note details the use of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (DPDS) as a superior, chemoselective reducing agent for the conversion of phosphine oxides to phosphines. DPDS offers a mild and efficient alternative, compatible with a wide range of sensitive functional groups, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2][3] This document provides comprehensive protocols and quantitative data to facilitate the adoption of this advanced methodology.

Key Advantages of this compound (DPDS) in Phosphine Oxide Reduction:

-

High Chemoselectivity: DPDS selectively reduces the P=O bond in the presence of sensitive functional groups such as aldehydes, ketones, esters, nitriles, and nitro groups.[1][3]

-

Mild Reaction Conditions: The reduction can be performed under additive-free conditions at elevated temperatures or at room temperature with the aid of a Brønsted acid catalyst.[1]

-

Stereoretention: Chiral phosphine oxides are reduced to their corresponding phosphines with retention of configuration.[1][3]

-

High Yields: The protocol consistently delivers high yields of the desired phosphines across a broad scope of substrates.[1]

-

Improved Atom Economy: Compared to other silane-based reducing agents, DPDS often requires fewer equivalents, leading to better atom economy.[1]

Quantitative Data Summary

The efficacy of this compound (DPDS) in the reduction of a diverse range of tertiary and secondary phosphine oxides is summarized below. The data highlights the high yields and broad functional group tolerance of this method.

Table 1: Additive-Free Reduction of Various Phosphine Oxides with DPDS

| Entry | Phosphine Oxide Substrate | Time (h) | Yield (%) |

| 1 | Triphenylphosphine oxide | 24 | 99 |

| 2 | Tri(p-tolyl)phosphine oxide | 24 | 95 |

| 3 | Tri(o-tolyl)phosphine oxide | 24 | 88 |

| 4 | Tris(4-methoxyphenyl)phosphine oxide | 24 | 92 |

| 5 | Tris(4-chlorophenyl)phosphine oxide | 24 | 96 |

| 6 | 1,2-Bis(diphenylphosphino)ethane dioxide | 24 | 94 |

| 7 | (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dioxide | 24 | 85 |

| 8 | Diphenylphosphine oxide | 0.17 | >99 |

Reaction Conditions: Phosphine oxide (1.0 equiv), DPDS (1.5 equiv), Toluene (0.1 M), 110 °C.

Table 2: Room Temperature Reduction of Phosphine Oxides with DPDS and a Brønsted Acid Catalyst

| Entry | Phosphine Oxide Substrate | Time (h) | Yield (%) |

| 1 | Triphenylphosphine oxide | 1 | >99 |

| 2 | Tri(p-tolyl)phosphine oxide | 1 | 98 |

| 3 | Tris(4-methoxyphenyl)phosphine oxide | 1 | 97 |

| 4 | 1,2-Bis(diphenylphosphino)ethane dioxide | 3 | 96 |

Reaction Conditions: Phosphine oxide (1.0 equiv), DPDS (1.5 equiv), Bis-(p-nitrophenyl)phosphoric acid (BNPA) (20 mol%), Toluene (0.1 M), Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for Additive-Free Reduction of Tertiary Phosphine Oxides

This protocol describes a general method for the reduction of tertiary phosphine oxides using DPDS without any additives at elevated temperatures.

Materials:

-

Tertiary phosphine oxide (1.0 equiv)

-

This compound (DPDS) (1.5 equiv)

-

Anhydrous toluene

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle and magnetic stirrer

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the tertiary phosphine oxide.

-

Under an inert atmosphere, add anhydrous toluene to dissolve the phosphine oxide (to a concentration of 0.1 M).

-

Add this compound (DPDS) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for the time indicated in Table 1 (typically 24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ³¹P NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure, and the resulting crude product can be purified by standard methods such as column chromatography or recrystallization to afford the pure phosphine.

Protocol 2: General Procedure for Room Temperature Reduction of Tertiary Phosphine Oxides

This protocol outlines the reduction of tertiary phosphine oxides at ambient temperature using DPDS in the presence of a catalytic amount of a Brønsted acid.[1]

Materials:

-

Tertiary phosphine oxide (1.0 equiv)

-

This compound (DPDS) (1.5 equiv)

-

Bis-(p-nitrophenyl)phosphoric acid (BNPA) (20 mol%)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Inert atmosphere setup

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine the tertiary phosphine oxide and the Brønsted acid catalyst (BNPA).

-

Add anhydrous toluene to achieve a 0.1 M concentration of the phosphine oxide.

-

To this mixture, add this compound (DPDS).

-

Stir the reaction mixture at room temperature for the duration specified in Table 2 (typically 1-3 hours).

-

Monitor the reaction for completion.

-

Once the reaction is complete, the product can be isolated and purified as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of phosphine oxides using this compound.

Caption: General experimental workflow for phosphine oxide reduction.

Proposed Reaction Mechanism

The reduction of phosphine oxides by silanes is believed to proceed through a six-membered transition state, as depicted in the following diagram. This mechanism highlights the key bond-forming and bond-breaking steps.

Caption: Proposed mechanism for phosphine oxide reduction by DPDS.

The use of this compound for the reduction of phosphine oxides represents a significant advancement in the synthesis of phosphine ligands. The mild, chemoselective nature of this reagent, coupled with high reaction yields and stereoretention, makes it an ideal choice for complex molecule synthesis in academic and industrial settings, particularly in the field of drug development where functional group compatibility is paramount. The protocols and data presented herein provide a comprehensive guide for the implementation of this powerful synthetic tool.

References

Application Notes and Protocols for Amide Reduction using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but suffer from drawbacks such as high reactivity, poor chemoselectivity, and hazardous work-up procedures.[1] In recent years, hydrosilanes have emerged as milder and more selective reducing agents for amide reduction. Among these, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (TMDPDS) offers a promising alternative due to its stability and ease of handling. This document provides detailed application notes and a protocol for the reduction of amides utilizing TMDPDS, often in the presence of a suitable catalyst.

The use of organosilanes, such as 1,1,3,3-tetramethyldisiloxane (TMDS), a close analog of TMDPDS, has been shown to be effective in the reduction of amides to amines when catalyzed by transition metal complexes, including those of platinum and ruthenium.[2] These reactions are noted for their tolerance of various functional groups. The general transformation involves the deoxygenation of the amide carbonyl group to a methylene group, yielding the corresponding amine.

Reaction Mechanism and Signaling Pathway

The reduction of amides using a siloxane like TMDPDS typically proceeds via a catalytic cycle involving a transition metal catalyst, such as an iron or ruthenium complex. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The silane (Si-H) undergoes oxidative addition to the low-valent metal center, forming a metal-hydride species.

-

Amide Coordination: The amide carbonyl oxygen coordinates to the electrophilic metal center.

-

Hydrosilylation: The coordinated amide undergoes migratory insertion of the carbonyl group into the metal-hydride or metal-silyl bond. This is a crucial step where the C=O bond is transformed.

-

Elimination: A silylated hemiaminal intermediate is formed, which then eliminates a silanol or disiloxane byproduct.

-

Reduction of Iminium Intermediate: An iminium ion intermediate is generated, which is subsequently reduced by another equivalent of the metal-hydride or silane to furnish the final amine product.

-

Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

References

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in catalytic hydrosilylation reactions

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation Reactions

Topic: Catalytic Hydrosilylation Reactions Utilizing Platinum-1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Catalyst Systems

Audience: Researchers, scientists, and drug development professionals.